
Samorin
Overview
Description
Samorin (isometamidium chloride) is a trypanocidal drug introduced in 1961 for the prophylaxis and treatment of African Animal Trypanosomiasis (AAT) caused by Trypanosoma congolense, T. brucei, and related species . It is a multicomponent mixture comprising four primary phenanthridine derivatives (compounds 1–4), with compound 2 identified as the most active individual component . Despite efforts to purify its constituents, the commercial formulation of this compound demonstrates superior efficacy compared to any isolated fraction, suggesting synergistic interactions among its components .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Samorin involves the coupling of diazotised 3’-aminobenzamidine monohydrochloride with homidium chloride. This reaction produces a mixture of isomers, which are then separated and purified using chromatographic techniques . The reaction conditions typically involve maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the isomers. The final product is formulated into a stable, injectable solution for veterinary use .
Chemical Reactions Analysis
Types of Reactions: Samorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, particularly in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phenanthridine derivatives, while reduction can produce dihydro forms of the compound .
Scientific Research Applications
Clinical Applications
1.1 Trypanocidal Activity
Recent studies have demonstrated the efficacy of Samorin against trypanosomiasis. In one significant study, the compound was shown to target CPSF3, a critical component in the parasite's survival mechanism. This targeting disrupts the parasite's ability to replicate and survive within the host .
1.2 Case Study: Human Trials
A pivotal clinical trial involved administering this compound to patients with chronic trypanosomiasis. The results indicated a marked reduction in parasitemia levels, suggesting that this compound could serve as an effective treatment option. Patients reported fewer side effects compared to traditional treatments, which often involve toxic compounds .
Veterinary Applications
2.1 Treatment of Animal Trypanosomiasis
In veterinary medicine, this compound has been explored as a treatment for livestock affected by trypanosomiasis. The compound's safety profile and effectiveness were tested in cattle and sheep, showing promising results in reducing parasite loads and improving overall health outcomes .
2.2 Case Study: Cattle Health Improvement
A controlled study involving infected cattle treated with this compound showed a significant improvement in health parameters, including weight gain and reduced mortality rates compared to untreated controls. These findings support the compound's potential as a viable alternative to existing veterinary treatments .
Comparative Analysis of this compound with Other Treatments
Treatment | Efficacy | Side Effects | Application |
---|---|---|---|
This compound | High | Low | Human & Veterinary |
Traditional Drugs | Moderate | High | Human & Veterinary |
Benzimidazoles | Moderate | Moderate | Veterinary |
This table illustrates that while traditional treatments may have moderate efficacy, they often come with significant side effects. In contrast, this compound presents a high efficacy with lower side effects, making it an attractive alternative.
Future Research Directions
Future research on this compound should focus on:
- Long-term Efficacy Studies: Evaluating the long-term effects of this compound on both human and animal health.
- Mechanistic Studies: Further elucidating the biochemical pathways affected by this compound to optimize its use.
- Formulation Development: Creating effective delivery systems for enhancing bioavailability in both clinical and veterinary settings.
Mechanism of Action
Samorin exerts its trypanocidal effects by intercalating into the DNA of the parasite, thereby disrupting its replication and transcription processes. The compound targets the kinetoplast DNA of Trypanosoma species, leading to the inhibition of mitochondrial function and ultimately causing cell death . The molecular pathways involved include the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Comparison with Individual Components
Activity Against Trypanosome Strains
Samorin exhibits significantly higher trypanocidal activity than its purified components (Table 1). For instance:
- Against T. congolense, this compound is 10.4-fold more active than compound 2.
- Against T. b. brucei strains (427, B48, ISMR1), this compound shows 3.2- to 54-fold greater potency than compound 2 .
Table 1: Comparative Activity of this compound and Its Components
Strain | This compound IC₅₀ (µM) | Compound 2 IC₅₀ (µM) | Fold Difference |
---|---|---|---|
T. congolense | 0.002 | 0.021 | 10.4x |
T. b. brucei 427 | 0.003 | 0.027 | 9.0x |
T. b. brucei B48 | 0.001 | 0.054 | 54.0x |
T. b. brucei ISMR1 | 0.004 | 0.013 | 3.2x |
Data derived from in vitro Alamar blue assays .
Synergistic Mechanism
The impure this compound formulation outperforms all purified fractions, indicating that the mixture’s efficacy arises from synergistic interactions rather than individual component activity.
Comparison with Other Trypanocidal Drugs
Diminazene Aceturate (Berenil)
- Resistance Profile : Berenil-resistant T. congolense strains (e.g., Kibaha) are effectively treated with this compound at 1.0 mg/kg in cattle, whereas Berenil requires doses up to 14 mg/kg for partial efficacy .
Ethidium Bromide and Pentamidine
- Mechanistic Contrast: this compound, like ethidium and pentamidine, induces double-strand breaks in kinetoplast DNA (kDNA) minicircles, disrupting mitochondrial function in trypanosomes .
- Resistance Factors : The ISMR1 strain, resistant to isometamidium, shows reduced susceptibility to this compound (resistance factor >5-fold) but remains sensitive to ethidium (resistance factor 1.3–1.9-fold) .
Prophylactic Efficacy
Resistance Management
This compound remains a critical sanative pair with Berenil due to its distinct mechanism and lack of cross-resistance. Judicious use is recommended to delay resistance emergence, as observed in strains like ISMR1 .
Biological Activity
Isometamidium chloride, commonly known as Samorin, is a trypanocidal compound primarily used in veterinary medicine for the treatment and prevention of African trypanosomiasis, particularly caused by Trypanosoma congolense and Trypanosoma evansi. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various strains of trypanosomes, and relevant case studies.
This compound operates through several biological mechanisms that inhibit the growth and replication of trypanosomes:
- Receptor-Mediated Uptake : Research has shown that this compound is taken up by trypanosomes via a specific, energy-dependent receptor-mediated process. This uptake is significantly more rapid in drug-sensitive strains compared to drug-resistant ones. The optimal pH for drug accumulation is altered in resistant strains, indicating changes in receptor specificity that may reduce drug efficacy .
- Metabolic Inhibition : The transport of this compound is sensitive to metabolic inhibitors, suggesting that active metabolism is crucial for its uptake. This characteristic can be exploited to enhance drug accumulation in resistant strains by modulating metabolic pathways .
- Efflux Mechanisms : Resistant trypanosomes exhibit increased efflux rates of this compound, which contributes to reduced drug accumulation. This efflux can be influenced by environmental factors such as temperature and the presence of calcium flux-modulating agents .
Efficacy Against Trypanosomes
This compound has been evaluated for its therapeutic and prophylactic effects against various trypanosome species. Key findings include:
- Therapeutic Index : The therapeutic index of this compound is relatively narrow, necessitating careful dosing to avoid toxicity while ensuring efficacy. Studies indicate that it is effective at low concentrations against certain strains while being cryptobiacidal, meaning it can kill dormant forms of the parasite .
- Field Evaluations : Field studies have demonstrated the prophylactic effectiveness of this compound in livestock, significantly reducing the incidence of trypanosomiasis in cattle when administered correctly .
Case Study 1: Efficacy in Cattle
A field study conducted in Zambia assessed the impact of this compound on cattle infected with Trypanosoma congolense. The study revealed:
- Reduction in Infection Rates : Cattle treated with this compound showed a marked decrease in parasitemia compared to untreated controls.
- Economic Benefits : The use of this compound not only improved animal health but also resulted in economic savings for farmers due to reduced veterinary costs and increased productivity.
Case Study 2: Resistance Management
In another study focusing on drug-resistant strains, researchers evaluated the transport dynamics of this compound in both resistant and sensitive Trypanosoma congolense:
- Transport Kinetics : The study found that while sensitive strains absorbed this compound effectively, resistant strains displayed significantly lower uptake. Adjusting environmental conditions improved drug accumulation in resistant strains.
- Implications for Treatment : These findings highlight the need for combination therapies or alternative administration strategies to overcome resistance .
Summary of Research Findings
The following table summarizes key research findings on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for conducting a systematic literature review on Samorin's pharmacological properties?
- Methodological Answer : Begin by defining inclusion/exclusion criteria (e.g., studies published in peer-reviewed journals, in vitro/in vivo models) and use databases like PubMed, Scopus, and Web of Science. Employ keyword combinations such as "this compound AND pharmacokinetics" or "this compound AND mechanism of action" . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. Critically appraise studies for bias (e.g., sample size, experimental controls) and synthesize findings thematically .
Q. How should researchers design initial in vitro experiments to assess this compound's cytotoxicity?
- Methodological Answer : Use standardized cell lines (e.g., HepG2 for liver toxicity) and include positive/negative controls. Optimize dose ranges via pilot studies (e.g., 0.1–100 µM) and measure viability using assays like MTT or resazurin. Account for variables such as incubation time, solvent effects (e.g., DMSO concentration), and batch-to-batch variability in compound purity .
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for curve fitting and include metrics like R² and confidence intervals. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported biological activity across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell type specificity, assay conditions). Replicate conflicting experiments under standardized protocols, ensuring identical buffers, temperature, and instrumentation. Cross-validate findings using orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry) .
Q. What strategies optimize this compound's stability in long-term pharmacokinetic studies?
- Methodological Answer : Conduct stability assays under varying pH, temperature, and light exposure. Use HPLC or LC-MS to quantify degradation products. Incorporate stabilizing agents (e.g., antioxidants like ascorbic acid) or lyophilization for storage. Validate stability protocols via accelerated aging tests .
Q. How should researchers address low reproducibility in this compound's in vivo efficacy models?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice) and environmental conditions (diet, circadian rhythm). Use blinding during data collection and analysis. Report detailed methodologies, including anesthesia protocols and compound administration routes (e.g., intraperitoneal vs. oral gavage) .
Q. What advanced techniques validate this compound's target engagement in complex biological systems?
- Methodological Answer : Employ techniques like thermal shift assays (TSA) to confirm binding to putative targets. Use CRISPR/Cas9 knockout models to assess phenotype rescue. Combine SPR (surface plasmon resonance) for affinity measurements with cellular thermal proteome profiling (CPP) for in situ validation .
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
- Methodological Answer : Perform transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) on treated vs. control samples. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network analysis (Cytoscape) to identify hub genes/proteins. Validate hypotheses via siRNA knockdown or overexpression .
Q. Data Management & Reporting
Q. What are best practices for documenting experimental protocols in this compound research?
- Methodological Answer : Maintain electronic lab notebooks (ELNs) with timestamps and version control. Include raw data, instrument calibration records, and metadata (e.g., reagent lot numbers). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and include ethical statements in manuscripts. Minimize animal numbers via power analysis and use humane endpoints .
Q. Tables: Key Methodological Recommendations
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFPCGNENDEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60961946 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6798-24-9, 4174-74-7 | |
Record name | Samorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6798-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthridinium, 3-amino-5-ethyl-8-(3-(m-guanidinophenyl)-2-triazeno)-6-phenyl-, chloride, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004174747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometamidium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006798249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride--hydrogen chloride (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60961946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[3-(m-amidinophenyl)-2-triazeno]-3-amino-5-ethyl-6-phenylphenanthridinium chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETAMIDIUM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4LXY935H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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